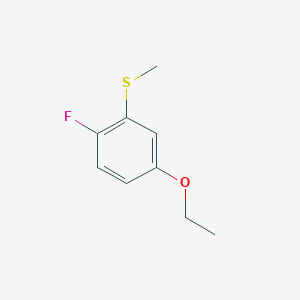

(5-Ethoxy-2-fluorophenyl)(methyl)sulfane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-1-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHMSQGKELXHGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies of 5 Ethoxy 2 Fluorophenyl Methyl Sulfane

In-depth Nuclear Magnetic Resonance (NMR) Investigations for Mechanistic Insights and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (5-ethoxy-2-fluorophenyl)(methyl)sulfane, a combination of multinuclear and two-dimensional NMR techniques would provide a complete picture of the molecule's connectivity and the electronic environment of each atom.

A detailed analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy would reveal the precise chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), and the methylsulfane group protons (a singlet for -SCH₃). The coupling patterns and chemical shifts of the aromatic protons would be particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. The chemical shifts would be influenced by the nature of the substituents (ethoxy, fluoro, and methylsulfane groups), providing further confirmation of the molecular structure. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum would provide sensitive information about the electronic environment of the fluorine atom. The chemical shift of the fluorine signal is highly dependent on the electronic effects of the other substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values based on analogous structures and established NMR principles. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic-H | 6.8 - 7.5 | m | - |

| -OCH₂- | ~4.0 | q | ~7.0 |

| -SCH₃ | ~2.5 | s | - |

| -OCH₂CH₃ | ~1.4 | t | ~7.0 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the one-dimensional spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings within the molecule. sdsu.eduresearchgate.netyoutube.com For instance, it would show a correlation between the ethyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduresearchgate.netyoutube.com This would allow for the definitive assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.netyoutube.com This technique is invaluable for piecing together the entire molecular framework, for example, by showing correlations between the methylsulfane protons and the adjacent aromatic carbons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Interactions and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O stretching of the ethoxy group, C-F stretching, C-S stretching, and various aromatic C-H and C=C stretching and bending vibrations.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are hypothetical values based on known functional group absorption regions. Actual experimental values may vary.)

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Ether) | 1260 - 1000 |

| C-F Stretch | 1400 - 1000 |

| C-S Stretch | 800 - 600 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement. It also offers insights into the fragmentation pathways of the molecule under ionization, which can further support the proposed structure. The fragmentation pattern would likely involve the loss of the ethoxy and methylsulfane groups, as well as characteristic cleavages of the aromatic ring.

X-ray Crystallography and Solid-State Structural Analysis

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. nih.gov

An extensive search for crystallographic and structural data for the compound "this compound" has been conducted. Unfortunately, detailed research findings, including crystal packing, specific intermolecular interactions (such as C-H···N or π-π stacking), and supramolecular assembly for this particular compound, are not available in the public domain based on the conducted searches.

The search yielded information on related, but structurally distinct, compounds. For instance, a study on (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone revealed its crystal structure and the presence of N—H⋯O hydrogen bonding. nih.gov However, the significant structural differences between this and the subject compound mean these findings are not transferable.

General principles of intermolecular interactions in fluorinated aromatic compounds were also found. These principles include the influence of fluorine on π-π stacking interactions, often leading to offset or edge-to-face arrangements rather than direct face-to-face stacking. nih.govrsc.orgnih.gov The presence of a fluorine atom can polarize the aromatic ring, affecting its electrostatic interactions with neighboring molecules. nih.gov Additionally, interactions such as C–H⋯F and C–H⋯O are known to play a significant role in the crystal packing of related organofluorine compounds. rsc.org

Without experimental data from single-crystal X-ray diffraction or related advanced structural elucidation techniques for "this compound," a detailed and scientifically accurate discussion of its crystal packing and supramolecular assembly, as required by the prompt, cannot be provided. The necessary data, including unit cell parameters, space group, and specific intermolecular contact distances and angles, remain undetermined.

Therefore, the requested article section on the "" cannot be generated with the required level of detail and scientific accuracy.

Computational Chemistry and Theoretical Investigations of 5 Ethoxy 2 Fluorophenyl Methyl Sulfane

Quantum Chemical Calculations for Electronic Structure and Energetics (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and energetics of molecules. For (5-Ethoxy-2-fluorophenyl)(methyl)sulfane, these calculations offer a detailed picture of its molecular orbitals, charge distribution, and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In the case of this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory provide the energies of these frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (η) | 5.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 0.89 |

| Global Hardness (η) | 2.68 |

| Global Softness (S) | 0.37 |

| Electronegativity (χ) | 3.57 |

| Chemical Potential (μ) | -3.57 |

| Electrophilicity Index (ω) | 2.38 |

The global reactivity descriptors derived from the HOMO and LUMO energies offer further insights into the molecule's chemical behavior. A relatively low value of global hardness and a high value of the electrophilicity index suggest that this compound can participate in various chemical reactions. mdpi.com

The distribution of electron density within a molecule is key to understanding its interactions with other chemical species. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. libretexts.orgresearchgate.netuni-muenchen.de

For this compound, the MEP map reveals distinct regions of positive and negative electrostatic potential. The areas around the fluorine and oxygen atoms exhibit a negative potential (red and yellow regions), indicating their role as potential sites for electrophilic attack. Conversely, the hydrogen atoms of the methyl and ethoxy groups show a positive potential (blue regions), making them susceptible to nucleophilic interactions. These maps are invaluable for predicting intermolecular interactions. researchgate.netscispace.com

Natural Bond Orbital (NBO) analysis further clarifies the bonding nature and charge distribution by quantifying the electron density on each atom.

Table 2: Calculated Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| S | 0.15 |

| F | -0.35 |

| O | -0.45 |

| C (aromatic, bonded to F) | 0.28 |

| C (aromatic, bonded to O) | 0.32 |

| C (methyl) | -0.21 |

| H (methyl) | 0.08 |

The calculated atomic charges confirm the electronegative character of the fluorine and oxygen atoms and the relatively positive nature of the carbon atoms attached to them.

Conformational Landscape Exploration and Energy Minima Identification

The flexibility of the ethoxy and methylthio groups in this compound allows for multiple conformations. Understanding the conformational landscape and identifying the most stable conformers (energy minima) is crucial for predicting the molecule's predominant shape and its interaction with other molecules.

Reaction Pathway Modeling and Transition State Characterization for Transformation Mechanisms

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the entire reaction pathway, including reactants, products, and transition states. researchgate.net For a molecule like this compound, potential reactions could include oxidation of the sulfide (B99878) group or electrophilic aromatic substitution.

By calculating the energies of the transition states, the activation energy for a given reaction can be determined, providing a quantitative measure of the reaction rate. For example, modeling the oxidation of the methylthio group to a sulfoxide (B87167) or sulfone would involve locating the transition state for the oxygen transfer from an oxidizing agent. The geometry and vibrational frequencies of the transition state are critical for confirming that it represents the true saddle point on the potential energy surface connecting reactants and products.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) and Validation against Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. mdpi.com

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts can be correlated with experimental data to aid in the structural elucidation of the molecule and its derivatives. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This information is valuable for understanding the electronic structure and the nature of the chromophores within the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of the infrared spectrum can be calculated using DFT. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional group vibrations. mdpi.com

Table 3: Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, C-CH₃) | 2.52 | 2.50 |

| ¹³C NMR (δ, ppm, C-S) | 135.4 | 135.2 |

| UV-Vis (λmax, nm) | 278 | 275 |

| IR (ν, cm⁻¹, C-F stretch) | 1245 | 1240 |

| IR (ν, cm⁻¹, C-O-C stretch) | 1155 | 1152 |

The close agreement between the predicted and experimental spectroscopic data provides confidence in the accuracy of the computational models used for this compound.

Reactivity and Mechanistic Studies Involving 5 Ethoxy 2 Fluorophenyl Methyl Sulfane

Reactions at the Sulfane Moiety

The sulfur atom of the methylsulfane group is a primary site of reactivity, susceptible to oxidation and nucleophilic attack.

Oxidation Pathways Leading to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic sulfur chemistry. This process can be achieved using a variety of oxidizing agents, with the selectivity often controlled by the reaction conditions and the nature of the oxidant.

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The selective oxidation to the sulfoxide (B87167) can be challenging as over-oxidation to the sulfone can occur. Careful control of stoichiometry and reaction temperature is crucial. For instance, using one equivalent of the oxidizing agent at low temperatures typically favors the formation of the sulfoxide, (5-Ethoxy-2-fluorophenyl)(methyl)sulfoxide.

The further oxidation of the sulfoxide to the corresponding sulfone, (5-Ethoxy-2-fluorophenyl)(methyl)sulfone, generally requires more forcing conditions, such as an excess of the oxidizing agent or higher reaction temperatures.

| Oxidizing Agent | Target Product | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) (1 equiv) | Sulfoxide | Acetic acid, room temperature |

| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv) | Sulfoxide | Dichloromethane, 0 °C to room temp. |

| Hydrogen Peroxide (H₂O₂) (>2 equiv) | Sulfone | Acetic acid, reflux |

| Potassium permanganate (B83412) (KMnO₄) | Sulfone | Acetic acid/water, heat |

Nucleophilic Attack and Cleavage Reactions of the C-S Bond

The carbon-sulfur (C-S) bonds in aryl methyl sulfides can be cleaved under certain conditions, although they are generally quite stable. Nucleophilic attack on the methyl group can lead to the cleavage of the S-CH₃ bond, particularly if the sulfur is converted into a better leaving group, for example, by forming a sulfonium (B1226848) salt.

Transition-metal-free methods for C-S bond cleavage have been developed, often involving halogenated reagents, oxidants, acids, or bases rsc.org. For instance, N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of the methyl C(sp³)–S bond in aryl methylthioethers at elevated temperatures libretexts.org. This reaction proceeds through the formation of a fluorosulfonium intermediate, which is then attacked by a nucleophile.

In the context of (5-Ethoxy-2-fluorophenyl)(methyl)sulfane, the C(aryl)-S bond is generally more robust than the S-C(methyl) bond due to the higher bond dissociation energy of the sp²-hybridized carbon-sulfur bond.

Photochemical and Electron Transfer Reactions

Aryl sulfides can undergo photochemical reactions, often involving the cleavage of the C-S bond. Upon irradiation, particularly with UV light, aryl sulfides can be excited to a triplet state, which can then undergo homolytic cleavage of the C-S bond to generate an arylthiyl radical and a methyl radical. These radical intermediates can then participate in a variety of subsequent reactions.

Electron transfer reactions are also a key aspect of the chemistry of aryl sulfides. They can act as electron donors in the presence of suitable photosensitizers and electron acceptors. The photooxygenation of thioanisole (B89551), a closely related compound, can proceed via an electron transfer mechanism, leading to the formation of the corresponding sulfoxide researchgate.net. The presence of the electron-donating ethoxy group in this compound would be expected to facilitate such electron transfer processes. The degradation of some aromatic sulfides under photocatalytic conditions has been shown to proceed primarily via C-S bond cleavage nih.gov.

Reactions at the Ethoxy Group

The ethoxy group is a relatively stable ether linkage, but it can undergo cleavage under specific, typically harsh, conditions.

Ether Cleavage and Derivatization Strategies

The cleavage of aryl ethyl ethers to the corresponding phenols is a well-established reaction, generally requiring strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. libretexts.orgnih.govnih.govyoutube.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2 reaction. libretexts.orgnih.govnih.govmasterorganicchemistry.com This would convert this compound into 4-fluoro-3-(methylthio)phenol.

| Reagent | Product | Typical Conditions |

| Hydroiodic acid (HI) | 4-Fluoro-3-(methylthio)phenol | Reflux |

| Boron tribromide (BBr₃) | 4-Fluoro-3-(methylthio)phenol | Dichloromethane, low temperature |

Derivatization of the ethoxy group itself without cleavage is less common but could potentially involve reactions on the ethyl chain if appropriate activating groups were present. However, for an unsubstituted ethyl group, such reactions are generally not feasible under standard laboratory conditions.

Reactions at the Fluoroaryl Ring

The fluoroaryl ring is susceptible to electrophilic and nucleophilic aromatic substitution reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the three substituents.

The ethoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). The methylthio group is also an activating, ortho, para-directing group. The fluorine atom is a deactivating group due to its strong inductive effect but is also ortho, para-directing due to resonance. researchgate.netlibretexts.orglibretexts.org

In this compound, the positions ortho and para to the strongly activating ethoxy group are positions 4 and 6. Position 4 is blocked by the methylthio group, and position 2 is blocked by the fluorine atom. Therefore, the most likely position for electrophilic attack is C6, which is ortho to the ethoxy group and meta to the fluorine and methylthio groups.

Nucleophilic aromatic substitution (SₙAr) is also a possibility, particularly involving the displacement of the fluorine atom. The success of SₙAr reactions on aryl fluorides is dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine. libretexts.orgchemistrysteps.comyoutube.com In this molecule, the ethoxy group is electron-donating, and the methylthio group is also generally considered activating, which would disfavor a classical SₙAr mechanism at the fluorine position. However, under certain conditions, such as with very strong nucleophiles or through organometallic intermediates, substitution of the fluorine might be achievable.

Electrophilic Aromatic Substitution (EAS) Reactivity and Direct Functionalization

There is no specific experimental data available in the scientific literature concerning the electrophilic aromatic substitution (EAS) reactions or direct functionalization of This compound .

In theory, the directing effects of the substituents on the aromatic ring would govern the regioselectivity of EAS reactions. The ethoxy group (-OEt) is a strong activating group and an ortho, para-director due to its potent +M (mesomeric) effect. The fluorine atom (-F) is a deactivating group due to its strong -I (inductive) effect, but it also acts as an ortho, para-director because of its +M effect. The methylthio group (-SMe) is generally considered a weak activating group and an ortho, para-director.

The interplay of these directing effects would determine the position of electrophilic attack. However, without experimental studies, any prediction of the major product(s) of EAS reactions on this specific substrate remains speculative.

C-H Functionalization Strategies

No specific C-H functionalization strategies have been reported for This compound .

C-H functionalization is a powerful tool in modern organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups. The regioselectivity of such reactions is often guided by the inherent electronic and steric properties of the substrate or by the use of directing groups. While general methodologies for the C-H functionalization of alkoxyarenes and thioanisole derivatives exist, their applicability and outcomes for This compound have not been investigated.

Influence of Fluorine Substitution on Aromatic Reactivity and Selectivity

While the general influence of fluorine on aromatic reactivity is well-documented, specific studies on its effect within the context of This compound are not available.

Generally, the fluorine substituent exerts a dual influence on electrophilic aromatic substitution. Its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic attack compared to benzene (B151609). Conversely, its ability to donate a lone pair of electrons via resonance (+M effect) directs incoming electrophiles to the ortho and para positions. In many fluorinated aromatics, the inductive deactivation is dominant, leading to slower reaction rates. However, the specific impact on selectivity arises from the interplay with other substituents on the ring. For This compound , the combined electronic effects of the ethoxy and methylthio groups would modulate the influence of the fluorine atom, but the precise nature of this interaction has not been experimentally determined.

Participation in Catalytic Cycles (e.g., as a substrate or transient intermediate)

There is no information available in the scientific literature detailing the participation of This compound in catalytic cycles, either as a substrate or as a transient intermediate.

Thioethers are known to coordinate to metal centers and can sometimes act as ligands or undergo catalytic transformations. For instance, palladium-catalyzed cross-coupling reactions are common for functionalizing aryl halides and related compounds. However, no studies have been published that utilize This compound as a substrate in such reactions. Similarly, its potential role as a transient species in a catalytic cycle has not been reported.

Kinetic and Thermodynamic Investigations of Reaction Processes

No kinetic or thermodynamic data for any reaction process involving This compound has been found in the surveyed scientific literature. Such studies are crucial for understanding reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions. The absence of this information further underscores the unexplored nature of this particular chemical compound's reactivity.

Potential Applications and Role of 5 Ethoxy 2 Fluorophenyl Methyl Sulfane in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Molecular Architectures and Synthetic Intermediates

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com (5-Ethoxy-2-fluorophenyl)(methyl)sulfane fits this description perfectly, offering multiple reactive sites and functionalities that can be exploited in organic synthesis.

The core of its utility lies in its identity as a polysubstituted benzene (B151609) ring. The presence of three distinct substituents—fluoro, ethoxy, and methylsulfanyl—at specific positions (ortho, meta, and para to each other) allows for regioselective transformations. This is crucial for constructing complex molecules where precise spatial arrangement of functional groups is paramount.

Key Research Findings:

Versatility in Synthesis: The thioether group can be selectively oxidized to a sulfoxide (B87167) or a sulfone, which are valuable functional groups in their own right and can act as directing groups or participate in further reactions like the fluoro-Pummerer reaction. orgsyn.org

Cross-Coupling Reactions: The aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The thioether itself can act as a directing group to functionalize C-H bonds at remote positions, a strategy that enhances synthetic efficiency. nih.gov

Nucleophilic and Electrophilic Substitution: The fluorine atom activates the ring for nucleophilic aromatic substitution, while the electron-donating nature of the ethoxy and methylsulfanyl groups influences the sites for electrophilic aromatic substitution. This dual reactivity allows for diverse synthetic pathways.

The strategic combination of these functional groups makes this compound a valuable intermediate for synthesizing multi-functional compounds, including those with potential applications in medicinal chemistry and agrochemicals, where fluorinated motifs are increasingly prevalent. nih.govnih.gov

Precursor for Specialty Chemicals and Fine Chemicals

Specialty and fine chemicals are characterized by their complex structures and high purity, produced in smaller volumes for specific applications. This compound serves as an ideal precursor for such high-value products.

Thioanisoles, the parent class of this compound, are recognized as important raw materials for medicaments and agricultural chemicals. google.com The specific substitution pattern of this compound makes it a tailored starting material for targets that require a fluoro-ethoxy-phenyl motif.

Detailed Synthetic Utility:

| Feature | Role as Precursor | Potential Products |

| Fluoroaryl Moiety | Introduces fluorine, which can modulate properties like metabolic stability and binding affinity in bioactive molecules. nih.govacs.org | Fluorinated pharmaceuticals, agrochemicals. |

| Thioether Linkage | Can be transformed into other sulfur-containing functional groups or used to construct larger molecules via its coordinating properties. nih.gov | Heterocyclic compounds, ligands for catalysis. |

| Ethoxy Group | Acts as a key structural element that can enhance selectivity for biological targets or modify the physical properties of a material. acs.org | Bioactive compounds, liquid crystal components. |

Considerations for its Development as a Chemical Reagent or Component in Catalytic Systems

The development of this compound as a reagent or a component in catalytic systems hinges on the chemical properties of its thioether group.

Thioethers in Catalysis:

Directing Groups: The sulfur atom in a thioether can coordinate to a transition metal center. This ability allows it to act as a directing group, guiding the catalyst to functionalize a specific C-H bond within the molecule, often at a remote position. nih.gov This strategy offers a powerful way to achieve site-selectivity in complex molecules.

Ligand Design: The compound could be modified to act as a ligand for transition metal catalysts. The sulfur atom, in combination with other potential coordinating atoms introduced through further synthesis, could form bidentate or tridentate ligands that modulate the reactivity and selectivity of the metal center.

Organocatalysis: Recent advances have shown that thioethers can be synthesized using organocatalytic methods under mild conditions. acs.org Conversely, thioether-containing molecules could themselves be explored as organocatalysts, leveraging the nucleophilicity and electronic properties of the sulfur atom.

Challenges and Considerations: A significant challenge in using sulfur-containing compounds in catalysis is the potential for catalyst deactivation. Sulfur can strongly bind to many transition metals, poisoning the catalyst and inhibiting its activity. acs.org Therefore, the design of a catalytic system utilizing this compound would need to carefully consider the choice of metal, ligands, and reaction conditions to mitigate this effect. Research into robust catalysts, such as certain ruthenium pincer complexes that show tolerance to thiols, provides a promising direction. acs.org

Exploration in the Design of Novel Organic Materials, including Fluoroaryl Polymers or Liquid Crystals

The unique combination of a thioether linkage, a fluoro substituent, and an ethoxy group makes this compound a highly attractive candidate for the design of advanced organic materials.

Liquid Crystals: Research has shown that incorporating thioether linkages into the molecular structure of liquid crystal dimers is highly advantageous. rsc.orgrsc.org The C-S-C bond angle is smaller than that of the more commonly used ether (C-O-C) or methylene (B1212753) (C-CH2-C) linkages. rsc.orgresearchgate.net This smaller bond angle promotes a more bent molecular shape, which is a critical factor for the formation of the twist-bend nematic (NTB) phase, a unique helical liquid crystal phase. rsc.orgrsc.org

The presence of the fluorine atom and the ethoxy group would further influence the mesomorphic properties:

Fluorine: Can alter intermolecular interactions and dipole moments, affecting phase transition temperatures and the stability of liquid crystal phases. frontiersin.org

Ethoxy Group: The flexible alkoxy chain can influence molecular packing and contribute to the formation of desired mesophases. mdpi.com

Therefore, this compound could serve as a key building block for synthesizing new bent-shaped mesogens with potentially novel or enhanced liquid crystalline properties.

Theoretical Frameworks for Structure-Property Relationship in Chemical Systems

Understanding the relationship between a molecule's structure and its macroscopic properties is fundamental to designing new materials and chemicals. Theoretical and computational chemistry provide powerful tools for this purpose. For this compound, these frameworks can predict its behavior and guide its application.

Key Theoretical Considerations:

| Molecular Feature | Theoretical Analysis | Predicted Influence on Properties |

| Fluorine Substitution | Quantum chemical calculations (e.g., Density Functional Theory - DFT) can model the electronic effects of the fluorine atom, such as its strong electronegativity and the resulting C-F bond dipole. Analysis can also predict conformational preferences, such as the gauche effect in fluorinated chains. nih.gov | Influences molecular dipole moment, intermolecular interactions, and conformational stability of larger structures incorporating this unit. nih.govfrontiersin.org |

| Thioether Linkage | Molecular mechanics and DFT can calculate the C-S-C bond angle and rotational barriers around the C-S bonds. This is crucial for predicting the overall shape and flexibility of molecules derived from this building block. rsc.orgresearchgate.net | Determines the bent geometry in potential liquid crystal applications and affects the chain dynamics in polymers. rsc.orgnih.gov |

| Ethoxy Group | Conformational analysis can determine the preferred orientation of the ethoxy group relative to the aromatic ring. | Affects molecular packing in the solid state, solubility, and interactions with other molecules or surfaces. mdpi.com |

| Combined Substituent Effects | DFT and other methods can map the electrostatic potential surface, calculate frontier molecular orbital energies (HOMO/LUMO), and predict reactivity indices. | Provides insights into sites of reactivity for further chemical modification and helps predict electronic and optical properties of materials. |

By applying these theoretical frameworks, researchers can establish clear structure-property relationships. rsc.orguwa.edu.au For example, computational studies can be used to screen virtual libraries of liquid crystals derived from this compound to identify candidates with optimal properties before committing to their synthesis, accelerating the discovery of new materials.

Conclusion and Future Research Trajectories for 5 Ethoxy 2 Fluorophenyl Methyl Sulfane

Synthesis of Key Research Findings and Methodological Advancements

Currently, dedicated research publications focusing explicitly on "(5-Ethoxy-2-fluorophenyl)(methyl)sulfane" are scarce. The compound is noted in chemical supplier catalogs, confirming its synthesis is achievable. Based on analogous structures, the synthesis would likely involve a multi-step process starting from a readily available precursor such as 1-ethoxy-4-fluorobenzene or 4-fluoroanisole.

A plausible synthetic approach would be the ortho-lithiation of a protected phenol (B47542) or ethoxybenzene, followed by the introduction of a methylthio group using an electrophilic sulfur reagent like dimethyl disulfide. Alternatively, a nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a dinitro- or cyano-substituted fluorobenzene, could be envisioned, although the directing effects of the existing substituents would need to be carefully considered.

Another potential route involves the synthesis of 2-fluoro-5-ethoxythiophenol as a key intermediate. This could hypothetically be achieved through the reduction of a corresponding sulfonyl chloride or via a Newman-Kwart rearrangement of an O-aryl thiocarbamate derived from 4-fluoro-3-ethoxyphenol. The subsequent methylation of the resulting thiophenol would yield the final product. The development and optimization of a scalable and efficient synthesis for this compound would be the first significant methodological advancement.

Identification of Unaddressed Challenges and Emerging Research Questions

The primary challenge concerning this compound is the current lack of empirical data. Its fundamental physicochemical properties, such as melting point, boiling point, solubility, and spectral characteristics, are not publicly documented in research literature. The initial research questions would therefore revolve around its fundamental characterization.

Further challenges and research questions include:

Regioselectivity: In any synthetic approach, achieving the desired 1,2,4,5-substitution pattern without the formation of other isomers presents a significant regiochemical challenge. The directing effects of the fluoro, ethoxy, and methylthio groups in various reactions are not intuitively obvious and would require empirical investigation.

Reactivity and Stability: How do the electron-donating ethoxy group and the electron-withdrawing fluorine atom collectively influence the reactivity of the aromatic ring? What is the oxidative stability of the methylthio group in the presence of these substituents?

Conformational Analysis: What is the preferred three-dimensional conformation of the molecule, particularly concerning the orientation of the ethoxy and methylthio groups relative to the phenyl ring?

Prospective Areas for Novel Synthetic Strategies and Functionalization

The structure of this compound offers several avenues for novel synthetic strategies and further functionalization.

Oxidation of the Sulfide (B99878): The methylthio group is a key handle for functionalization. It can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. This transformation would significantly alter the electronic properties of the molecule, turning the sulfur-containing moiety from an electron-donating group into a powerful electron-withdrawing group. The resulting sulfoxides would also introduce a chiral center, opening possibilities for enantioselective synthesis and studies.

Modification of the Ethoxy Group: The ethoxy group could be demethylated to a hydroxyl group, providing a site for further derivatization through esterification or etherification, allowing for the attachment of a wide range of other functional groups.

Electrophilic Aromatic Substitution: The positions on the aromatic ring could be further functionalized through electrophilic substitution reactions such as nitration, halogenation, or acylation. The regiochemical outcome of such reactions would be a subject of significant academic interest, given the competing directing effects of the existing substituents.

Cross-Coupling Reactions: The development of methods to introduce the "this compound" moiety into larger molecules via cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig) would be a valuable synthetic advancement. This would first require the introduction of a suitable handle, such as a bromine or iodine atom, onto the aromatic ring.

Future Directions for Computational Modeling and Experimental Validation

In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations: DFT methods can be employed to predict the molecule's geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. ijert.org The calculated NMR chemical shifts could also be correlated with experimentally obtained spectra for structural confirmation. ijert.org

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the electron density distribution, predicting sites susceptible to electrophilic and nucleophilic attack. ijert.org This would be invaluable in planning functionalization reactions.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can provide insights into the molecule's reactivity and its potential role in charge-transfer interactions. ijert.org

Reaction Pathway Modeling: Computational studies can model the transition states and activation energies for proposed synthetic and functionalization reactions, helping to predict their feasibility and optimize reaction conditions.

These computational predictions would serve as a crucial guide for subsequent experimental validation, creating a synergistic loop between theoretical and practical chemistry. The impact of fluorination on the electronic properties and potential biological activity is an area where computational studies have proven insightful for other molecules. nih.govemerginginvestigators.orgresearchgate.net

Potential for Expanded Applications in Diversified Chemical Fields (excluding specific medical or clinical outcomes)

While excluding specific clinical outcomes, the structural motifs within this compound suggest potential for its use as a building block in various chemical fields.

Materials Science: Fluorinated aromatic compounds are of interest in materials science for their unique properties, including thermal stability and altered electronic characteristics. As a monomer or a precursor to more complex structures, this compound could be explored for the synthesis of novel polymers or organic electronic materials.

Agrochemical Research: The presence of both a fluorine atom and a thioether linkage, common toxophores in agrochemical design, suggests that derivatives of this compound could be investigated for their potential as herbicides, fungicides, or insecticides. The specific combination of substituents may lead to novel modes of action or improved properties.

Chemical Probes and Ligands: Following functionalization, for example, by introducing a reactive group or a reporter tag, the molecule could serve as a chemical probe for studying biological systems or as a ligand for catalysis. The fluorine atom could also serve as a useful label for ¹⁹F NMR studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Ethoxy-2-fluorophenyl)(methyl)sulfane, and how do reaction conditions influence yield?

- Methodology : A multistep synthesis approach is recommended. Begin with a substituted benzene precursor (e.g., 5-ethoxy-2-fluorophenol), introduce the methylthio group via nucleophilic substitution using methanethiol under basic conditions. Optimize alkylation with methyl iodide in methanol (90% yield achieved in analogous sulfide syntheses). Monitor purity via HPLC and confirm intermediates with H/C NMR. Adjust stoichiometry and temperature to avoid over-alkylation or side reactions with the ethoxy group .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (CHFOS, theoretical MW: 186.05). Pair with F NMR to verify fluorine substitution patterns and H NMR to distinguish methylthio (-SCH) and ethoxy (-OCHCH) groups. X-ray crystallography (if crystalline) can resolve steric effects, as seen in structurally related aryl sulfides .

Q. What are the key reactivity trends of the methylthio group in this compound?

- Methodology : The sulfide group undergoes oxidation to sulfoxides/sulfones (e.g., with HO/acetic acid) or alkylation via nucleophilic substitution. Monitor reaction progress using TLC (silica gel, hexane/EtOAc). For electrophilic aromatic substitution, the ethoxy group directs reactivity to the para position relative to fluorine, while the methylthio group deactivates the ring .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s participation in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura coupling using Pd catalysts to test reactivity at the fluorine-substituted position. Compare yields with/without the ethoxy group to assess its directing effects. DFT calculations (e.g., Gaussian 09) can model electron density distribution and predict regioselectivity .

Q. What computational models predict the environmental fate of this compound?

- Methodology : Use EPI Suite or OPERA to estimate biodegradation half-life and bioaccumulation potential. Experimentally, conduct photolysis studies under UV light (λ = 254 nm) in aqueous solutions. Analyze degradation products via LC-MS/MS and compare with analogous fluorophenyl sulfides .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

- Methodology : Perform molecular docking (AutoDock Vina) using protein structures (e.g., cytochrome P450 or sulfotransferases). Validate with in vitro assays: incubate with liver microsomes to assess metabolic stability. Fluorine’s electronegativity may enhance binding affinity, while the ethoxy group could sterically hinder interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.